molecular formula C11H9Br2NO2 B7543639 5-bromo-1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione

5-bromo-1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione

Cat. No.: B7543639
M. Wt: 347.00 g/mol
InChI Key: BCWHJYKXPWMEAT-UHFFFAOYSA-N
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Description

5-bromo-1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione typically involves the bromination of an indole precursor. One common method includes the reaction of 7-methylindole-2,3-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at specific positions on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent choice, and bromine concentration, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

5-bromo-1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug discovery.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as dyes and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The bromine atoms and indole core allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-(2-chloroethyl)-7-methyl-1H-indole-2,3-dione
  • 5-bromo-1-(2-iodoethyl)-7-methyl-1H-indole-2,3-dione
  • 5-chloro-1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione

Uniqueness

5-bromo-1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. Compared to similar compounds with different halogen atoms, this compound may exhibit distinct electronic properties and steric effects, leading to unique interactions with molecular targets and different reaction outcomes.

Properties

IUPAC Name

5-bromo-1-(2-bromoethyl)-7-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO2/c1-6-4-7(13)5-8-9(6)14(3-2-12)11(16)10(8)15/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWHJYKXPWMEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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